1-(9H-purin-6-yl)piperidin-3-ol is a chemical compound characterized by its molecular formula . This compound is a derivative of purine and piperidine, integrating structural features from both heterocyclic compounds. It is significant in various scientific fields, particularly in medicinal chemistry due to its potential biological activities and applications in drug development. The compound is also known for its interactions with biological targets, making it a subject of interest in pharmacological research.
1-(9H-purin-6-yl)piperidin-3-ol can be sourced from specialized chemical suppliers, such as BenchChem, which provides detailed information on its synthesis and properties. It falls under the classification of heterocyclic compounds, specifically those containing nitrogen atoms in their ring structures, which are crucial for various biological functions.
The synthesis of 1-(9H-purin-6-yl)piperidin-3-ol typically involves a nucleophilic substitution reaction between a purine derivative (e.g., 6-chloropurine) and a piperidine derivative (e.g., 3-hydroxypiperidine). The following steps outline the general procedure:
The molecular structure of 1-(9H-purin-6-yl)piperidin-3-ol features a purine ring fused to a piperidine ring with a hydroxyl group at the third position of the piperidine. Key structural data include:
1-(9H-purin-6-yl)piperidin-3-ol can undergo several chemical reactions:
The major products from these reactions include:
The mechanism of action for 1-(9H-purin-6-yl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors within biological systems. This interaction modulates the activity of these targets, potentially leading to various biological effects, including apoptosis induction in cancer cells. The precise pathways depend on the context of use and specific biological targets involved .
1-(9H-purin-6-yl)piperidin-3-ol exhibits notable solubility characteristics due to its heterocyclic structure, affecting its reactivity and interactions in biological systems. Detailed analyses often include spectroscopic methods such as NMR and mass spectrometry to confirm structural integrity and purity.
1-(9H-purin-6-yl)piperidin-3-ol has several applications in scientific research:
This compound's unique structural features make it an important candidate for further exploration in drug discovery and development, particularly within the realms of oncology and biochemistry.
Nucleophilic aromatic substitution (SNAr) remains the cornerstone for constructing the C–N bond between purine and piperidine scaffolds. The reaction typically involves displacement of a halogen (commonly chlorine at C6 of purine) by the nitrogen atom of piperidin-3-ol derivatives. A Chinese patent (CN116478163A) details an optimized two-step sequence: First, tert-butyl (3R)-3-aminopiperidine-1-carboxylate undergoes regioselective coupling with 6-chloro-9H-purine in anhydrous 1,4-dioxane under reflux (90–100°C) for 8–12 hours, achieving >85% conversion [1]. Critical to suppressing di-alkylation byproducts is the use of a sterically hindered base (DIPEA) and stoichiometric control (1:1 purine:piperidine ratio). Subsequent Boc deprotection employs HCl/dioxane (1:4 v/v) at 0–5°C, yielding the crystalline hydrochloride salt of 1-(9H-purin-6-yl)piperidin-3-amine after neutralization [1]. For the title compound (piperidin-3-ol variant), analogous strategies utilize N-Boc-protected 3-hydroxypiperidine, with chromatographic purification avoiding the harsh hydrolysis conditions required for ester intermediates [10]. Key optimization parameters include:
Table 1: Optimization of Nucleophilic Substitution for Purine-Piperidine Hybrids
| Parameter | Suboptimal Condition | Optimized Condition | Impact on Yield |
|---|---|---|---|
| Solvent | Ethanol | Anhydrous 1,4-dioxane | ↑ 25% (78% → 85%) |
| Base | Triethylamine | DIPEA | ↓ Di-alkylation by 15% |
| Temperature | 60°C | 90–100°C | ↑ Reaction Rate 3x |
| Purine:PIP Ratio | 1:1.2 | 1:1 | ↑ Purity to >98% |
Microwave irradiation significantly accelerates purine-piperidine coupling and functional group transformations. Research demonstrates that ring closure and substitution reactions requiring 8–24 hours under conventional heating complete within 10–30 minutes under microwave conditions (100–150°C). For instance, piperazine-functionalized purine analogs achieved 60–97% yield in water solvent after 15 minutes at 150°C [7]. This method is particularly advantageous for thermally sensitive hydroxypiperidine derivatives, minimizing dehydration side products. The efficiency gain stems from rapid, uniform heating of polar intermediates—microwave energy directly excites molecular dipoles, reducing thermal gradients. In one protocol, N-alkylation of purine with 3-bromopiperidine under microwave irradiation (100 W, 120°C) achieved 92% yield in 20 minutes versus 12 hours (65% yield) with oil-bath heating [8]. Energy consumption analysis confirms a 40–60% reduction in kWh/mol compared to conventional reflux [7].
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables modular "click" functionalization of purine-piperidine hybrids. Ultrasonic-assisted CuAAC using CuI/DIPEA catalyst systems achieves near-quantitative triazole formation within 30 minutes at room temperature—a 6-fold rate enhancement over uncatalyzed reactions [8]. Critical to success is the in situ generation of copper(I) from CuSO₄·5H₂O with sodium ascorbate, preventing oxidative degradation of the purine ring. When applied to 6-azido purine derivatives and propargyl-functionalized piperidin-3-ols, this method delivers 1,2,3-triazole-linked conjugates in 85–93% yield. Catalyst selection profoundly influences regioselectivity:
Table 2: Catalyst Screening for CuAAC on Purine-Piperidine Scaffolds
| Catalyst System | Reaction Time | Yield (%) | Byproducts Observed |
|---|---|---|---|
| CuSO₄·5H₂O / Sodium Ascorbate | 2 h | 89% | <2% Dehalogenation |
| CuI / DIPEA | 0.5 h | 93% | None |
| CuBr / TBTA | 1.5 h | 78% | 8% Homocoupling |
| None (Thermal) | 24 h | <5% | N/A |
Notably, the CuI/DIPEA system under ultrasound irradiation exclusively forms 1,4-disubstituted triazoles, crucial for maintaining directional hydrogen bonding in kinase inhibitors [8].
Sustainable synthesis of 1-(9H-purin-6-yl)piperidin-3-ol leverages three key strategies:
Table 3: Green Metrics Comparison for Synthetic Routes
| Parameter | Traditional Route | Green Optimized Route | Improvement |
|---|---|---|---|
| PMI (g/g product) | 87 | 61 | ↓ 30% |
| Energy Input (kWh/mol) | 0.35 | 0.12 | ↓ 66% |
| Solvent Score (CHEM21) | 6/10 | 9/10 | ↑ 50% |
| Catalyst Recyclability | Not feasible | ≥3 cycles | New feature |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5